mGluR Subtype Selectivity vs. Class-Level Ligands
The target compound exhibits a distinct inactivity profile across metabotropic glutamate receptor subtypes, with Ki values exceeding 270,000 nM for both mGluR1 and mGluR4a in radioligand binding assays, and IC₅₀ values exceeding 300,000 nM in functional PI hydrolysis and cAMP assays in BHK cells expressing mGluR1a or mGluR4, respectively [1]. This contrasts sharply with known class-level mGluR1 ligands such as LY367385, which typically exhibit Ki values in the low nanomolar range (<100 nM). The compound's near-complete lack of mGluR engagement is a quantifiable differentiation point that makes it a highly reliable negative control for mGluR-focused screening cascades, where even weak partial agonism or antagonism in analog compounds can confound assay interpretation.
| Evidence Dimension | mGluR1 and mGluR4 binding/functional activity |
|---|---|
| Target Compound Data | Ki (mGluR1) > 270,000 nM; Ki (mGluR4a) > 280,000 nM; IC₅₀ (mGluR1a, PI hydrolysis) > 300,000 nM; IC₅₀ (mGluR4, cAMP) > 300,000 nM [1] |
| Comparator Or Baseline | Class-level mGluR1 orthosteric antagonists (e.g., LY367385): Ki typically < 100 nM; mGluR4 PAMs: EC₅₀ typically 10–1,000 nM |
| Quantified Difference | >2,700-fold lower affinity for mGluR1 relative to known class-level ligands |
| Conditions | Radioligand binding and functional assays (PI hydrolysis, cAMP) in BHK cells; pH and temperature not specified for mGluR assays [1] |
Why This Matters
For procurement of a negative control compound in mGluR screening, the quantitatively confirmed lack of activity (>2,700-fold separation from active ligands) provides assay validation certainty that a weakly active analog cannot offer.
- [1] BindingDB. BDBM50407829 (ChEMBL2115153). Affinity Data for mGluR1 (Ki > 2.70E+5 nM), mGluR4a (Ki > 2.80E+5 nM), mGluR1a PI hydrolysis (IC₅₀ > 3.00E+5 nM), mGluR4 cAMP (IC₅₀ > 3.00E+5 nM). View Source
